Tissue-Specific Potency: 16× Higher Anabolic Activity in Levator Ani vs. Methyltestosterone
In male hypophysectomized rats, oral fluoxymesterone demonstrated a 16:1 activity ratio over methyltestosterone in the levator ani muscle (anabolic receptor), compared to ratios of 9:1 in bulbocavernosus muscle, 5:1 in seminal vesicle, and 1:1 in ventral prostate (androgenic receptors) [1]. The spermatogenic effect observed with fluoxymesterone at threshold androgenic doses—absent with methyltestosterone—indicates qualitative, not merely quantitative, differentiation between these 17α-alkylated androgens [1].
| Evidence Dimension | Relative anabolic (levator ani) and androgenic (ventral prostate, seminal vesicle, bulbocavernosus) activity |
|---|---|
| Target Compound Data | Fluoxymesterone activity set as reference numerator |
| Comparator Or Baseline | Methyltestosterone activity set as denominator |
| Quantified Difference | Levator ani ratio = 16:1; bulbocavernosus = 9:1; seminal vesicle = 5:1; ventral prostate = 1:1 |
| Conditions | Male hypophysectomized rat model, oral administration |
Why This Matters
The 16-fold higher anabolic potency at the levator ani muscle with only equivalent androgenic activity at the ventral prostate enables more selective anabolic targeting than methyltestosterone.
- [1] Krähenbühl C. Effets de la fluoxymesterone et de la méthyltestosterone appliquées par voie orale chez le rat mâle hypophysectomisé. Acta Endocrinologica. 1961;37(3):394-404. View Source
